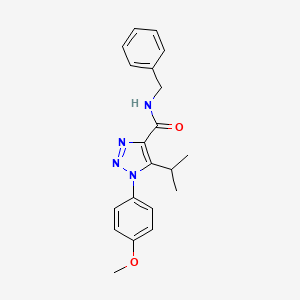
N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-benzyl-1-(4-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring , which is a five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The specific substituents include:
- Benzyl group
- 4-Methoxyphenyl group
- Isopropyl group at the 5-position
- Carboxamide functional group at the 4-position
These functional groups contribute to its potential biological activity and chemical reactivity, although detailed studies on its mechanism of action remain limited.
Anticancer Activity
Research indicates that 1,2,3-triazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that various triazole compounds can inhibit cell proliferation in different cancer cell lines. While specific data on this compound is scarce, related compounds have demonstrated promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound 9 | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| Compound 9 | HepG2 | 1.4 | Thymidylate synthase inhibition |
These findings suggest that triazole derivatives can effectively target cancer cells through mechanisms such as enzyme inhibition .
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. In various studies, certain derivatives exhibited significant inhibitory effects against common pathogens like Escherichia coli and Staphylococcus aureus. While specific data for this compound is not available, the general trend in triazole research supports its potential in antimicrobial applications .
Mechanistic Insights
The biological activity of triazole derivatives often involves interactions at the molecular level:
- Enzyme Inhibition : Many triazoles act as inhibitors of critical enzymes involved in cancer cell proliferation.
- Receptor Binding : Some compounds may bind to specific receptors, altering cellular signaling pathways.
For instance, studies on related compounds indicated that they could block the NF-kB signaling pathway and inhibit reactive oxygen species (ROS) generation, contributing to their anticancer and anti-inflammatory effects .
Case Studies and Research Findings
Recent studies focused on synthesizing novel 1,2,3-triazole hybrids have shown varying degrees of biological activity. For example:
- A compound with a similar structure was noted for inducing apoptosis in lung cancer cells through ROS generation and activation of autophagy pathways .
These findings highlight the need for further investigation into this compound to fully understand its therapeutic potential.
Propriétés
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)19-18(20(25)21-13-15-7-5-4-6-8-15)22-23-24(19)16-9-11-17(26-3)12-10-16/h4-12,14H,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGXHYMREAUSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














